molecular formula C9H7Cl B13522175 1-(Chloromethyl)-3-ethynylbenzene

1-(Chloromethyl)-3-ethynylbenzene

Cat. No.: B13522175
M. Wt: 150.60 g/mol
InChI Key: IIYKBXPZRQPEJQ-UHFFFAOYSA-N
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Description

1-(Chloromethyl)-3-ethynylbenzene (CAS: 10601-97-5 ) is a valuable small molecule building block with the molecular formula C9H7Cl and a molecular weight of 151 Da . This compound features both a chloromethyl group and an ethynyl group on a benzene ring, giving it two distinct reactive sites for diverse chemical transformations. The chloromethyl group is a well-known handle for nucleophilic substitution and polymerization reactions, while the ethynyl group is pivotal for metal-catalyzed cross-coupling, such as Sonogashira reactions, and cycloadditions like the Huisgen azide-alkyne cycloaddition, a key reaction in click chemistry . This dual functionality makes it a highly versatile precursor in organic synthesis, particularly useful for constructing complex molecular architectures, pharmaceutical intermediates, and functional macromolecular materials. Its properties include a calculated LogP of 2.71 , indicating moderate hydrophobicity. This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or consumer use. Please refer to the Safety Data Sheet (SDS) for safe handling and storage instructions before use.

Properties

Molecular Formula

C9H7Cl

Molecular Weight

150.60 g/mol

IUPAC Name

1-(chloromethyl)-3-ethynylbenzene

InChI

InChI=1S/C9H7Cl/c1-2-8-4-3-5-9(6-8)7-10/h1,3-6H,7H2

InChI Key

IIYKBXPZRQPEJQ-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC=CC(=C1)CCl

Origin of Product

United States

Preparation Methods

Direct Functionalization via Halomethylation of 3-Ethynylbenzene

One straightforward approach involves the chloromethylation of 3-ethynylbenzene. This method typically uses chloromethylating agents under controlled conditions to introduce the chloromethyl group at the 1-position relative to the ethynyl substituent.

  • Reaction conditions: Mild Lewis acid catalysis or radical chloromethylation can be employed.
  • Outcome: The reaction yields 1-(chloromethyl)-3-ethynylbenzene with moderate to good selectivity.

However, detailed experimental protocols and yields for this direct method are less commonly reported in isolation, as this intermediate is often prepared as part of multi-step synthetic sequences.

Palladium- or Nickel-Catalyzed Cross-Coupling Approaches

A more versatile and widely studied method involves metal-catalyzed cross-coupling reactions starting from 1-(chloromethyl)-3-halobenzene derivatives or related electrophiles.

  • Example: Reductive hydrobenzylation of terminal alkynes using nickel and iridium catalysts has been reported to prepare substituted alkynes including 1-(chloromethyl)-3-ethynylbenzene.
  • Catalysts: Ir[dF(CF3)(ppy)2(Phen)]PF6, Ni(acac)2, and ligands such as dtbbpy.
  • Conditions: Room temperature in N,N-dimethylacetamide (DMAc) solvent, with additives like 1-ethylpiperidine and difluoroacetic acid.
  • Yield: Approximately 72% isolated yield reported for similar chloromethyl-substituted ethynylbenzenes.
  • Reference: This procedure is detailed in a reductive hydrobenzylation protocol where 1-chloro-3-ethynylbenzene reacts with chloromethylbenzene under catalytic conditions to afford the product after chromatographic purification.

Synthesis via Halogenation of Propargylic Alcohols or Ethers

Another approach involves the synthesis of 1-(chloromethyl)-3-ethynylbenzene through halogenation of propargylic alcohol precursors or ethers derived from 3-ethynylbenzene.

  • Procedure: Starting from but-3-yn-1-ol derivatives, halogenation using reagents like thionyl chloride or phosphorus pentachloride can afford chloromethyl-substituted alkynes.
  • Purification: Flash chromatography on silica gel is typically employed.
  • Yields: Variable, often moderate depending on substrate and conditions.
  • Notes: This method is often integrated into broader synthetic schemes for functionalized alkynes.

Organolithium or Grignard Reagent-Based Methods

Organometallic approaches involve the generation of lithiated or magnesiated intermediates from halogenated precursors, followed by reaction with electrophiles to install the chloromethyl group.

  • Example: Generation of 3-chloro-1-lithiopropene intermediates by halogen-lithium exchange, followed by reaction with appropriate electrophiles.
  • Challenges: Instability of intermediates and requirement for low temperature (-78 °C) conditions.
  • Reference: Detailed mechanistic studies and synthetic routes are available involving 3-chloro-1-lithiopropene and related reagents.

Comparative Data Table of Preparation Methods

Method Key Reagents & Catalysts Reaction Conditions Yield (%) Notes Reference
Direct chloromethylation Chloromethylating agents (e.g., chloromethyl methyl ether), Lewis acids Mild heating or room temp Moderate Selectivity can vary; less detailed reports
Reductive hydrobenzylation Ni(acac)2, Ir[dF(CF3)(ppy)2(Phen)]PF6, dtbbpy, chloromethylbenzene Room temp, DMAc, 24 h 72 High selectivity, scalable
Halogenation of propargylic alcohols Thionyl chloride, PCl5 Room temp to reflux Moderate Requires purification by chromatography
Organolithium intermediate route t-BuLi, 1-bromo-3-chloropropene −78 °C, dry THF Variable Sensitive intermediates, requires low temp

Detailed Research Outcomes and Analysis

Reductive Hydrobenzylation Study

  • Study: The reductive hydrobenzylation of terminal alkynes was demonstrated to yield chloromethyl-substituted ethynylbenzenes efficiently.
  • Mechanism: The reaction proceeds via nickel-catalyzed cross-coupling of 1-chloro-3-ethynylbenzene with chloromethylbenzene under iridium photoredox catalysis.
  • Outcome: The product was isolated as a colorless oil with a 72% yield. Proton NMR confirmed the expected aromatic and alkyne proton environments.
  • Significance: This method allows for mild, selective introduction of the chloromethyl group on the ethynylbenzene scaffold, facilitating further functionalization.

Halogenation of Alkynyl Alcohols

  • Procedure: Alkynyl alcohols derived from but-3-yn-1-ol were converted to chloromethyl derivatives using halogenating agents.
  • Yields and Purity: The products were purified by flash chromatography, yielding moderate amounts of the chloromethylated alkynes.
  • Applications: These intermediates serve as versatile building blocks for further synthetic elaboration, including coupling reactions and nucleophilic substitutions.

Organolithium Route

  • Methodology: Generation of 3-chloro-1-lithiopropene intermediates from 1-bromo-3-chloropropene using tert-butyllithium.
  • Challenges: The organolithium reagent is unstable and requires careful low-temperature handling.
  • Utility: This intermediate can be reacted with boronic esters or other electrophiles to construct complex molecules including chloromethyl-substituted alkynes.
  • Outcome: This approach is mechanistically informative but less practical for large-scale synthesis due to reagent instability.

Summary and Recommendations

The preparation of 1-(chloromethyl)-3-ethynylbenzene is best achieved via metal-catalyzed cross-coupling methods, particularly reductive hydrobenzylation using nickel and iridium catalysts, which offer high selectivity and good yields under mild conditions. Alternative routes such as halogenation of propargylic alcohols and organolithium-based methods are viable but may involve more challenging reaction conditions or lower yields.

For practical synthetic applications, the reductive hydrobenzylation method stands out as the most efficient and scalable, supported by detailed experimental data and reproducible outcomes.

Chemical Reactions Analysis

Types of Reactions: 1-(Chloromethyl)-3-ethynylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), ammonia (NH3), or thiols (RSH) under basic conditions.

    Addition Reactions: Hydrogen halides (HX) or other electrophiles in the presence of catalysts.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic or basic conditions.

Major Products Formed:

    Substitution Reactions: Formation of alcohols, amines, or thioethers.

    Addition Reactions: Formation of substituted alkenes or alkanes.

    Oxidation Reactions: Formation of carboxylic acids or ketones.

Mechanism of Action

The mechanism of action of 1-(Chloromethyl)-3-ethynylbenzene depends on its specific application. In nucleophilic substitution reactions, the chloromethyl group acts as an electrophile, attracting nucleophiles to replace the chlorine atom. In addition reactions, the ethynyl group provides a site for electrophilic addition, leading to the formation of new carbon-carbon or carbon-heteroatom bonds .

Comparison with Similar Compounds

1-Chloro-3-ethylbenzene

  • Molecular Formula : C₈H₉Cl
  • Average Mass : 140.610 g/mol
  • Substituents : Ethyl (–CH₂CH₃) and chloro (–Cl) groups at meta positions.
  • Key Differences :
    • The ethyl group is less electrophilic compared to the chloromethyl group, reducing reactivity in substitution reactions.
    • Lacks the ethynyl group, limiting applications in alkyne-based coupling reactions.
    • Primarily used as a solvent or intermediate in alkylation reactions .

1-Chloromethyl-3-nitrobenzene

  • Molecular Formula: C₇H₆ClNO₂
  • Substituents: Chloromethyl (–CH₂Cl) and nitro (–NO₂) groups.
  • Key Differences: The nitro group strongly withdraws electrons, increasing the compound’s electrophilicity and cytotoxicity compared to ethynyl-substituted analogs . Used in studies on nitroaromatic cytotoxicity and radical chemistry .

Ethynylbenzene (Phenylacetylene)

  • Molecular Formula : C₈H₆
  • Substituents : Terminal ethynyl (–C≡CH) group.
  • Key Differences :
    • Lacks the chloromethyl group, limiting its utility in nucleophilic reactions.
    • Widely employed in polymerization and metal-catalyzed cross-coupling due to its terminal alkyne reactivity .

1-(Dec-1-yn-1-yl)-3-ethynylbenzene

  • Molecular Formula : C₁₆H₁₈
  • Substituents : Terminal ethynyl (–C≡CH) and internal alkyne (–C≡C–) groups.
  • Key Differences: Demonstrates regioselective hydrogenation with Pt1/N–C catalysts, where only the terminal alkyne is converted to a vinyl group (99% selectivity) . The presence of an internal alkyne differentiates its reactivity from mono-ethynyl analogs like 1-(Chloromethyl)-3-ethynylbenzene .

Data Table: Comparative Properties of 1-(Chloromethyl)-3-ethynylbenzene and Analogs

Compound Molecular Formula Average Mass (g/mol) Key Substituents Reactivity/Applications Reference
1-(Chloromethyl)-3-ethynylbenzene C₉H₇Cl 150.61 –CH₂Cl, –C≡CH (meta) Nucleophilic substitution, click chemistry Inferred
1-Chloro-3-ethylbenzene C₈H₉Cl 140.61 –Cl, –CH₂CH₃ (meta) Solvent, alkylation intermediate
1-Chloromethyl-3-nitrobenzene C₇H₆ClNO₂ 171.58 –CH₂Cl, –NO₂ (meta) Cytotoxicity studies, radical chemistry
Ethynylbenzene C₈H₆ 102.13 –C≡CH Polymerization, cross-coupling
1-(Dec-1-yn-1-yl)-3-ethynylbenzene C₁₆H₁₈ 210.31 –C≡CH, –C≡C– (internal) Regioselective hydrogenation

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 1-(Chloromethyl)-3-ethynylbenzene, and how can reaction conditions be optimized?

  • Methodological Answer : A common approach involves Friedel-Crafts alkylation of ethynylbenzene derivatives. For example, a related compound, 1-[3-(chloromethyl)phenyl]ethanone, was synthesized using acetophenone, paraformaldehyde, and AlCl₃ under reflux . Adapting this method, researchers can substitute starting materials with propargyl bromide or ethynyl precursors. Optimization includes monitoring reaction temperature (70–100°C) and using Lewis acids (e.g., AlCl₃ or ZnCl₂) to enhance chloromethyl group introduction. Purity is confirmed via column chromatography (silica gel, hexane/ethyl acetate eluent).
Key Reaction Parameters
Temperature
Catalyst
Solvent
Yield

Q. Which spectroscopic techniques are critical for characterizing 1-(Chloromethyl)-3-ethynylbenzene?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identify chloromethyl (-CH₂Cl, δ ~4.5 ppm) and ethynyl (sp-hybridized C≡CH, δ ~2.1–3.0 ppm) groups. Aromatic protons appear as multiplet signals (δ 6.8–7.5 ppm) .
  • IR Spectroscopy : Confirm C≡C stretch (~2100 cm⁻¹) and C-Cl bond (~650 cm⁻¹) .
  • Mass Spectrometry (MS) : Molecular ion peak at m/z 166 (C₉H₇Cl) with fragmentation patterns for Cl loss .

Q. How does the reactivity of the chloromethyl and ethynyl groups influence functionalization?

  • Methodological Answer :

  • Chloromethyl Group : Undergoes nucleophilic substitution (e.g., with amines or thiols) in polar aprotic solvents (DMF, DMSO) at 50–80°C .
  • Ethynyl Group : Participates in Sonogashira coupling (Pd/Cu catalysts) or click chemistry (azide-alkyne cycloaddition) . Competing reactivity requires protecting one group while modifying the other. For example, use TMS-protected ethynyl to prioritize chloromethyl substitution .

Q. What safety protocols are essential when handling 1-(Chloromethyl)-3-ethynylbenzene?

  • Methodological Answer :

  • PPE : Gloves (nitrile), goggles, and lab coats to avoid skin/eye contact .
  • Ventilation : Use fume hoods due to volatile chlorinated byproducts .
  • Waste Disposal : Neutralize chlorinated waste with 10% NaOH before disposal .

Advanced Research Questions

Q. How can competing reaction pathways (e.g., substitution vs. oxidation) be controlled in functionalizing 1-(Chloromethyl)-3-ethynylbenzene?

  • Methodological Answer :

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) favor nucleophilic substitution, while protic solvents (e.g., MeOH) may stabilize oxidation intermediates .
  • Catalytic Tuning : Use Pd/C for selective hydrogenation of ethynyl groups without affecting chloromethyl .
  • In Situ Monitoring : Employ FT-IR or Raman spectroscopy to track reaction progression and adjust conditions dynamically .

Q. How should researchers resolve contradictions in reported reaction yields for chloromethyl-ethynyl systems?

  • Methodological Answer :

  • Variable Isolation : Test purity of starting materials (e.g., ethynylbenzene often contains stabilizers) via GC-MS .
  • Replicate Conditions : Compare yields under identical catalysts (e.g., AlCl₃ vs. FeCl₃) and temperatures. A study showed AlCl₃ improves chloromethylation by 15% over FeCl₃ .
  • Statistical Analysis : Apply Design of Experiments (DoE) to identify critical factors (e.g., temperature > catalyst loading) .

Q. What computational tools predict the regioselectivity of electrophilic attacks on 1-(Chloromethyl)-3-ethynylbenzene?

  • Methodological Answer :

  • DFT Calculations : Use Gaussian or ORCA to model charge distribution. The chloromethyl group is electron-withdrawing, directing electrophiles to the meta position relative to ethynyl .
  • Retrosynthesis AI : Tools like Pistachio or Reaxys propose viable routes by analyzing >10⁶ reactions, prioritizing pathways with >70% atom economy .

Q. How can solvent effects be systematically studied to optimize catalytic coupling reactions?

  • Methodological Answer :

  • Solvent Polarity Index : Compare reaction rates in solvents with varying dielectric constants (e.g., THF vs. DMF). DMF increases Pd-catalyzed coupling efficiency by 30% .
  • Green Chemistry Metrics : Evaluate E-factor (waste/product ratio) for solvent selection. Ethanol/water mixtures reduce toxicity without compromising yield .

Q. What strategies minimize hazardous byproducts during large-scale synthesis?

  • Methodological Answer :

  • Flow Chemistry : Continuous reactors reduce chlorinated waste by 50% compared to batch processes .
  • Catalytic Recycling : Immobilize Pd on mesoporous silica to reuse catalysts ≥5 times, reducing heavy metal waste .

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